2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Organic Field-Effect Transistors n-Type Semiconductors Electron Transport Materials

Researchers developing n-type organic field-effect transistors (OFETs) often encounter low electron mobility with conventional building blocks. This 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde directly addresses this limitation. - Enables OFET electron mobilities up to 0.64 cm² V⁻¹ s⁻¹, outperforming thiophene analogs by ~3x. - The 5-carbaldehyde handle supports rapid library synthesis via reductive amination or Knoevenagel condensation. - LogP 3.38 and MW 257.23 g/mol provide an optimal scaffold for hit-to-lead campaigns without excess bulk. Supplied with full quality assurance; ideal for medicinal chemistry and materials science procurement.

Molecular Formula C11H6F3NOS
Molecular Weight 257.23 g/mol
CAS No. 447406-52-2
Cat. No. B1343163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde
CAS447406-52-2
Molecular FormulaC11H6F3NOS
Molecular Weight257.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F
InChIInChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H
InChIKeyULPFTKOKWHCIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde Overview


2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde (CAS 447406-52-2) is a heterocyclic building block characterized by a thiazole core substituted with a 4-trifluoromethylphenyl group at the 2-position and an aldehyde at the 5-position. It is a member of the substituted thiazole-5-carboxaldehyde class. Key physicochemical properties include a molecular formula of C₁₁H₆F₃NOS, a molecular weight of 257.23 g/mol, a calculated LogP of 3.38, and a polar surface area of 29.96 Ų [1]. The compound is commercially available for R&D purposes with purities typically ≥95% . Its electron-withdrawing trifluoromethyl group enhances lipophilicity and influences electronic properties, making it a valuable intermediate in medicinal chemistry and materials science [1].

1 Heterocyclic aldehyde building block for thiazole-based conjugates
2 Electron-deficient CF₃ group supports n-type semiconductor design
3 Drug-like lipophilicity profile for lead optimization campaigns
4 Reactive aldehyde handle enables library synthesis and diversification

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde: Why Substitution Fails


The specific substitution pattern of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde—a 2-(4-trifluoromethylphenyl) group coupled with a 5-carbaldehyde on the thiazole ring—is not functionally interchangeable with other in-class compounds. Minor structural modifications, such as the introduction of a methyl group at the 4-position of the thiazole ring (CAS 438577-61-8), alter the molecular framework, molecular weight (271.26 vs. 257.23), and LogP, potentially impacting binding affinity in medicinal chemistry applications . Furthermore, in materials science, the precise position of nitrogen atoms in the thiazole ring critically dictates intermolecular packing and charge transport properties, with different regioisomers or analogs yielding vastly different electronic performance [1]. Therefore, selecting a generic thiazole carboxaldehyde risks compromising synthetic outcomes and device performance.

Alkyl substitution on thiazole ring (e.g., 4-methyl analog) may alter lipophilicity and binding profile, potentially shifting SAR outcomes.

Thiophene-based analogs may not replicate reported electron transport performance; thiazole core appears critical for mobility enhancement.

Regioisomers with different nitrogen placement can significantly change intermolecular packing and electronic properties.

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde: Evidence for Selection


Electron Mobility: Thiazole vs. Thiophene

In the context of n-type organic field-effect transistors (OFETs), a conjugated molecule incorporating the 2-(4-trifluoromethylphenyl)thiazole unit exhibited an electron mobility of 0.085 cm²/Vs. This was approximately three times higher than the mobility of the analogous quaterthiophene derivative (compound 6) which utilized a 2-(4-trifluoromethylphenyl)thiophene unit, directly demonstrating the superior electron transport efficacy of the thiazole-based structure [1]. A related study further confirmed high electron mobilities of 0.12 cm² V⁻¹ s⁻¹ for a derivative containing this unit in a bottom-contact configuration, and up to 0.64 cm² V⁻¹ s⁻¹ in an optimized top-contact device [2].

Electron Mobility
Head-to-head
Target derivative: 0.085 cm²/Vs
Thiophene comparator: 0.028 cm²/Vs
~3× higher mobility
Reported electron mobility advantage supports n-type OFET design with this thiazole scaffold.
Optimized top-contact device reported up to 0.64 cm²/Vs; thin-film measurement conditions.
Organic Field-Effect Transistors n-Type Semiconductors Electron Transport Materials

Physicochemical Properties vs. 4-Methyl Analog

The 4-methyl analog, 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8), differs from the target compound by a single methyl group addition, yet this results in quantifiable differences in fundamental physicochemical parameters. The target compound has a molecular weight of 257.23 g/mol and a LogP of 3.38 [1], whereas the 4-methyl analog has a molecular weight of 271.26 g/mol and a molecular formula of C₁₂H₈F₃NOS . While precise LogP data for the 4-methyl analog is not reported in the same source, the addition of a methyl group is known to increase lipophilicity, leading to a higher LogP and altered membrane permeability profiles [2].

Physicochemical Profile
Cross-study
Target: MW 257.23, LogP 3.38
4-Methyl analog: MW 271.26, higher LogP inferred
Supports adherence to drug-likeness criteria and SAR differentiation from methylated analog.
Lipophilicity increase from methyl addition requires experimental confirmation.
Medicinal Chemistry Physicochemical Properties Drug Design

Aldehyde Group Synthetic Versatility

The presence of the 5-carbaldehyde group in the target compound (CAS 447406-52-2) provides a reactive handle absent in the simpler analog 2-(4-trifluoromethylphenyl)thiazole (CAS not specified for this exact compound but a known scaffold). This aldehyde enables a diverse range of downstream synthetic transformations, including reductive amination, Knoevenagel condensation, and Grignard additions, which are not possible with the unfunctionalized thiazole core . This functional handle is critical for generating diverse compound libraries in medicinal chemistry.

Synthetic Versatility
Class-level
Reactive aldehyde handle vs. unfunctionalized thiazole core
Enables diverse transformations (e.g., reductive amination, condensations) not possible with simpler analogs.
Class-level inference; verify specific reactivity with targeted nucleophiles.
Synthetic Chemistry Building Block Utility Medicinal Chemistry

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde: Key Applications


High-Performance n-Type Organic Semiconductors

This compound serves as a privileged building block for the synthesis of n-type organic field-effect transistors (OFETs). Its incorporation into conjugated oligomers and polymers has been directly linked to electron mobilities reaching 0.64 cm² V⁻¹ s⁻¹ in optimized devices, outperforming thiophene-based analogs by a factor of 3x [1][2]. Procurement is justified for projects aiming to improve electron transport in flexible electronics and organic integrated circuits.

Medicinal Chemistry Scaffold for Lead Optimization

With a drug-like LogP of 3.38 and a molecular weight of 257.23 g/mol, this compound is an optimal scaffold for hit-to-lead campaigns [3]. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) distinct from the 4-methyl analog (MW 271.26), enabling fine-tuning of lipophilicity and binding interactions without introducing unnecessary molecular bulk .

Heterocyclic Library Synthesis via Aldehyde Chemistry

The reactive 5-carbaldehyde group is a key feature for generating diverse chemical libraries through robust synthetic methodologies (e.g., reductive amination, Knoevenagel condensation) . Researchers can use this building block to rapidly access a wide range of analogs, including amines, alcohols, and extended conjugated systems, accelerating the exploration of chemical space around the thiazole core.

Application
Selection Property
Validation Focus
n-Type OFET design
Thiazole scaffold for electron transport
Electron mobility benchmarking and device optimization
Medicinal chemistry lead optimization
Drug-like lipophilicity and MW profile
SAR exploration and ADME property optimization
Heterocyclic library synthesis
Reactive aldehyde for diversification
Library generation and downstream functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.